5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound classified within the pyrazolo[1,5-a]pyrazine family. This compound is characterized by a fused bicyclic structure that integrates a pyrazole and a pyrazine ring, featuring a methyl group at the 5-position and a hydrogen atom at the 4-position of the pyrazinone moiety. Its unique arrangement of nitrogen atoms contributes significantly to its chemical reactivity and biological activity, particularly as a negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2) .
Several methods have been developed for synthesizing 5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one. The synthesis generally involves multi-step reactions starting from simpler organic compounds. Key techniques include:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature, but the general approach relies on established organic synthesis techniques .
The molecular formula of 5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is , with a molecular weight of approximately 152.16 g/mol. The structure features:
The structural representation can be expressed in various formats including SMILES notation and InChI keys for computational modeling and identification purposes .
The chemical behavior of 5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one includes several key reactions:
Understanding these reactions is vital for predicting how this compound might interact with biological targets or other chemical entities .
As a negative allosteric modulator of mGluR2 receptors, 5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one alters receptor activity without directly blocking the binding site for glutamate. The mechanism involves:
The primary applications of 5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one lie in medicinal chemistry. Its role as a negative allosteric modulator of mGluR2 receptors positions it as a candidate for developing treatments targeting:
Research continues to explore its efficacy and safety profile in preclinical studies .
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: